molecular formula C14H11FN2O B13674148 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13674148
M. Wt: 242.25 g/mol
InChI Key: PAUKQVLQGGEBNR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The presence of a fluorophenyl group and a methoxy group in its structure makes it a unique molecule with specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the one-pot synthesis, where 2-aminopyridine is reacted with 4-fluorobenzaldehyde and methoxyacetaldehyde under solvent-free conditions in the presence of a base such as sodium carbonate. This method yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorophenyl and methoxy groups, leading to different chemical and biological properties.

    2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(4-Methylphenyl)-5-methoxyimidazo[1,2-a]pyridine: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions. Additionally, the methoxy group can enhance its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-14-4-2-3-13-16-12(9-17(13)14)10-5-7-11(15)8-6-10/h2-9H,1H3

InChI Key

PAUKQVLQGGEBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=C(C=C3)F

Origin of Product

United States

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